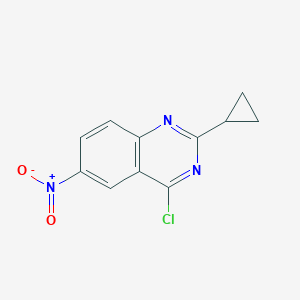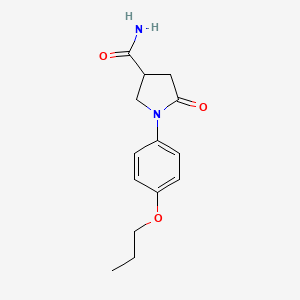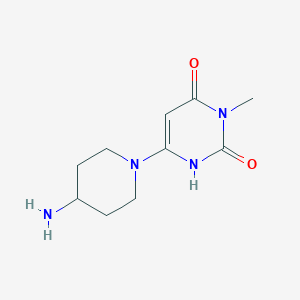
1,2,4-Thiadiazol-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Thiadiazol-3-amine hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus oxychloride. This reaction typically occurs under reflux conditions, leading to the formation of the thiadiazole ring . Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Thiadiazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Thiadiazol-3-amine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,4-thiadiazol-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, leading to antimicrobial effects . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and thereby exerting its biological effects.
Comparación Con Compuestos Similares
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,2,4-Triazole: A compound with a similar ring structure but different nitrogen positioning.
1,3,4-Oxadiazole: A related heterocyclic compound with oxygen in the ring.
Uniqueness: 1,2,4-Thiadiazol-3-amine hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C2H4ClN3S |
|---|---|
Peso molecular |
137.59 g/mol |
Nombre IUPAC |
1,2,4-thiadiazol-3-amine;hydrochloride |
InChI |
InChI=1S/C2H3N3S.ClH/c3-2-4-1-6-5-2;/h1H,(H2,3,5);1H |
Clave InChI |
JXOKSESYGHRRGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=NS1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine](/img/structure/B13027184.png)


![Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13027215.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13027216.png)

![(2-Oxa-6-aza-spiro[3.4]oct-8-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B13027227.png)

![Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride](/img/structure/B13027235.png)


